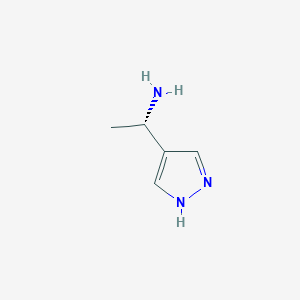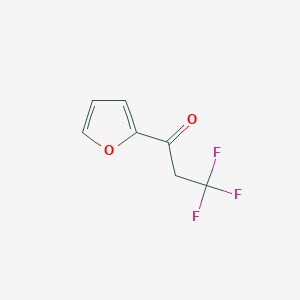
3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization–isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This method provides a stereoselective route to the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoroprop-1-en-2-yl-substituted furans: These compounds share a similar trifluoromethyl group but differ in the position and nature of the substituents.
1-(Furan-2-yl)propan-1-ol: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one is unique due to the presence of both a trifluoromethyl group and a furan ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C7H5F3O2 |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3H,4H2 |
Clé InChI |
OOCRAVYMSDHBNR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
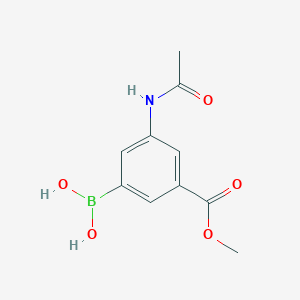
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)
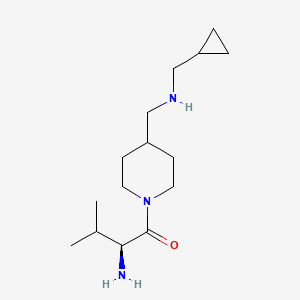
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)
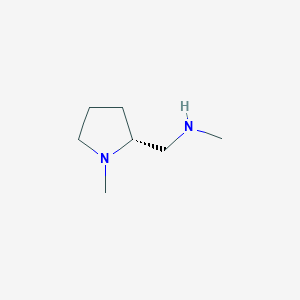
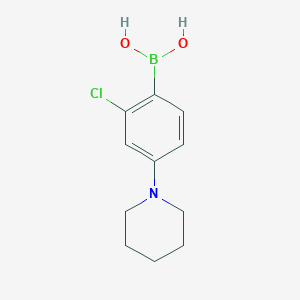
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)
